molecular formula C8H16O2S B1274180 Ethyl 3-(ethylthio)butyrate CAS No. 90201-28-8

Ethyl 3-(ethylthio)butyrate

Cat. No. B1274180
CAS RN: 90201-28-8
M. Wt: 176.28 g/mol
InChI Key: JMXMTQDOJYBDSL-UHFFFAOYSA-N
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Description

Ethyl 3-(ethylthio)butyrate is not directly mentioned in the provided papers. However, the papers discuss various ethylthio compounds, which are structurally related to ethyl 3-(ethylthio)butyrate. These compounds are synthesized through reactions involving ethylthio groups and have been studied for their crystal structures and potential applications, such as fungicidal and plant growth regulation activities .

Synthesis Analysis

The synthesis of related ethylthio compounds involves regioselective acylation and alkylation reactions. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were synthesized from ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate using aroyl chloride and alpha-tosyloxysubstituted acetophenones . Another compound, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was synthesized by treating a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were determined using X-ray crystallography. For example, the structure of ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate was found to belong to a monoclinic P21 space group with specific cell parameters, and it forms a one-dimensional parallel structure through non-classical hydrogen bonds and weak pi-pi interactions . Similarly, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined, revealing its monoclinic space group and other crystallographic details .

Chemical Reactions Analysis

The papers describe the formation of various compounds through reactions involving ethylthio groups. For instance, the isolation of 3-cyano-4-(N,N-dimethylamino)-6-phenyl-2H-pyran-2-one as a by-product from the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with acetophenone indicates the complexity and potential for side reactions in the synthesis of ethylthio compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds, such as crystal density, melting points, and bioactivity, were assessed. Preliminary bioassays of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate indicated fungicidal and plant growth regulation activities, suggesting potential applications in agriculture . The crystallographic data provided insights into the density and molecular geometry, which are important for understanding the physical properties and reactivity of these compounds .

Scientific Research Applications

Ultrasound-Assisted Synthesis

Ethyl 3-(ethylthio)butyrate is utilized in the ultrasound-assisted synthesis of esters like ethyl butyrate. This method, involving immobilized lipase enzymes, has been shown to significantly increase reaction yields and enzyme stability compared to traditional mechanical agitation methods (Paludo et al., 2015).

Enzymatic Resolution in Lipase-Catalyzed Reactions

In the field of enzymatic synthesis, ethyl 3-(ethylthio)butyrate plays a role in reactions catalyzed by enzymes such as Pseudomonas cepacia lipase. These processes are pivotal for the production of optically active compounds, crucial in pharmaceutical and food industries (Benfatti et al., 2007).

Flavor and Fragrance Industry

The esterification of ethyl 3-(ethylthio)butyrate to produce ethyl butyrate is significant in the flavor and fragrance industry. This process is optimized using immobilized lipases, enhancing the production of esters with fruity flavors, widely used in food and cosmetics (Grosso et al., 2013).

Atmospheric Chemistry

In atmospheric chemistry, ethyl 3-(ethylthio)butyrate is studied for its reaction with OH radicals. Understanding these reactions is crucial for assessing the environmental impact and atmospheric lifetime of various organic compounds (Gour et al., 2014).

Biosynthetic Pathways in Microorganisms

Research in microbial biosynthesis has explored the use of ethyl 3-(ethylthio)butyrate in the production of ethyl butyrate by microorganisms like Saccharomyces cerevisiae. This research holds potential for sustainable production methods in the food and beverage industry (Ma et al., 2020).

Biomarker Identification for Diseases

Recent studies have identified ethyl butyrate as a significant biomarker for diseases like COVID-19. Research in this area includes the development of sensitive detection methods, which are vital for early diagnosis and monitoring of the disease (Xia & Luo, 2021).

properties

IUPAC Name

ethyl 3-ethylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S/c1-4-10-8(9)6-7(3)11-5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXMTQDOJYBDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869049
Record name Ethyl 3-(ethylsulfanyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Metallic fruit-like aroma
Record name Ethyl 3-(ethylthio)butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1900/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Ethyl 3-(ethylthio)butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1900/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.981-0.987 (20°)
Record name Ethyl 3-(ethylthio)butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1900/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 3-(ethylthio)butyrate

CAS RN

90201-28-8
Record name Butanoic acid, 3-(ethylthio)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90201-28-8
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Record name Ethyl 3-(ethylthio)butyrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-(ethylsulfanyl)butanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(ethylthio)butyrate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.082.397
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Record name ETHYL 3-(ETHYLTHIO)BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTO77Z933P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Ethyl crotonate (commercially available, for example, from Aldrich) (2.37 g, 20.8 mmol) was dissolved in DMF (60 ml) and stirred at room temperature. Sodium ethanethiolate (commercially available, for example, from Aldrich) (1.66 g, 19.7 mmol) was added portionwise. On completion of the addition, the mixture was stirred at room temperature overnight. The mixture was diluted with water and extracted with EtOAc (×3). The combined organic solutions were dried (MgSO4), and concentrated in vacuo, for an extensive period of time to remove excess DMF. The residue was applied to a silica cartridge (50 g), eluting with a gradient of EtOAc-cyclohexane (2%-6%) to give the title compound as a colourless oil (527 mg, 14%): 1H NMR δ (CDCl3) 4.16 (2H, q, J=9 Hz), 3.28-3.18 (1H, m), 2.66-2.55 (3H, m), 2.44 (1H, dd, J=15, 8 Hz), 1.33 (3H, d, J=7 Hz), 1.31-1.23 (6H, m).
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60 mL
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14%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SMF Jeurissen, M DiNovi… - WHO FOOD …, 2011 - seguridadalimentaria.elika.eus
The Committee evaluated 36 additional flavouring agents belonging to the group of simple aliphatic and aromatic sulfides and thiols that was evaluated previously. This group included …
Number of citations: 8 seguridadalimentaria.elika.eus
RL Smith, WJ Waddell, SM Cohen, VJ Feron… - Food technology, 2009 - ift.org
The 24th publication by the FEMA Expert Panel presents safety and usage data on 236 new generally recognized as safe flavoring ingredients. 06.09• www. ift. org pg 47 were compiled …
Number of citations: 52 www.ift.org

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